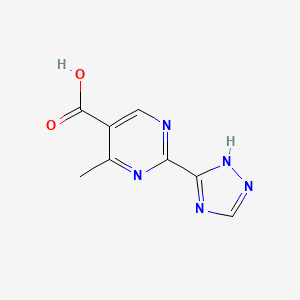

4-methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid

Descripción general

Descripción

4-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives It features a pyrimidine ring substituted with a methyl group and a triazole ring at the 2-position of the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidine ring followed by the introduction of the triazole and carboxylic acid groups. One common synthetic route involves the reaction of a suitable pyrimidine derivative with a triazole precursor under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and condensation reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or halides.

Condensation: Condensation reactions may involve the use of dehydrating agents like phosphorus oxychloride (POCl₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and condensed products, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Structural Overview

The molecular formula of 4-methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid is . The compound features a pyrimidine ring substituted with a triazole moiety, which contributes to its biological activity. The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Triazoles are known for their ability to inhibit the growth of various fungi and bacteria. For instance, studies have shown that derivatives of 1,2,4-triazole have been effective against resistant strains of bacteria and fungi, making them potential candidates for new antimicrobial agents .

Anticancer Properties

The triazole-pyrimidine scaffold has been explored for its anticancer potential. Compounds with this structure have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For example, certain derivatives have shown effectiveness against breast and lung cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Antiviral Activity

The compound has been studied for its antiviral properties, particularly against RNA viruses. Research suggests that the triazole ring can interact with viral proteins, potentially inhibiting their function. This interaction can disrupt the viral life cycle, providing a pathway for therapeutic development against diseases such as influenza and HIV .

Case Study: Synthesis and Testing

A notable study involved the synthesis of various derivatives of this compound through microwave-assisted methods. These derivatives were tested for their biological activities against different pathogens. The results indicated that specific modifications to the compound's structure could enhance its efficacy against targeted bacteria and fungi .

Data Table: Biological Activities of Derivatives

| Compound Name | Target Pathogen | Activity | Reference |

|---|---|---|---|

| Derivative A | E. coli | Inhibitory (MIC: 15 µg/mL) | |

| Derivative B | C. albicans | Inhibitory (MIC: 10 µg/mL) | |

| Derivative C | Influenza virus | IC50: 25 µM |

Potential in Drug Design

The versatility of the triazole-pyrimidine scaffold allows it to serve as a bioisostere for various functional groups in drug design. Its ability to mimic purine structures makes it a candidate for developing inhibitors targeting enzymes involved in nucleotide metabolism . Furthermore, its metal-chelating properties can be exploited for designing drugs targeting metal-dependent enzymes associated with cancer and other diseases .

Mecanismo De Acción

The mechanism by which 4-methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may inhibit specific enzymes or bind to receptors, leading to therapeutic effects. The exact mechanism would vary based on the biological system and the specific application.

Comparación Con Compuestos Similares

4-Methyl-4H-1,2,4-triazole

2-(4H-1,2,4-triazol-3-yl)pyrimidine

Pyrimidine-5-carboxylic acid

Uniqueness: 4-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which combines the triazole and pyrimidine rings in a way that is not found in the other listed compounds. This unique structure contributes to its distinct chemical and biological properties.

Actividad Biológica

4-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid (CAS No. 1247418-14-9) is a nitrogen-containing heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 205.17 g/mol

- CAS Number : 1247418-14-9

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Specifically, this compound has shown:

- Broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Antifungal properties , particularly effective against various strains of fungi including Candida albicans .

Anticancer Properties

The compound has demonstrated promising anticancer activity in various studies:

- It exhibits potent inhibitory effects on cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC value of approximately 0.126 μM .

- It was found to significantly inhibit lung metastasis in animal models, outperforming known anticancer agents like TAE226 .

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : It has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, enhancing caspase activity, which is crucial for programmed cell death .

- Cell Cycle Arrest : It can arrest the cell cycle at the G2/M phase, preventing cancer cell proliferation .

Pharmacokinetics

Pharmacokinetic studies reveal:

- Oral Bioavailability : The compound demonstrates a favorable pharmacokinetic profile with an oral bioavailability of approximately 31.8% following administration .

- Clearance Rate : The clearance rate post intravenous administration is noted to be 82.7 mL/h/kg, indicating moderate systemic exposure .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Anticancer Activity : A study involving MDA-MB-231 cells showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

- Antimicrobial Efficacy Assessment : In vitro tests demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against various bacterial strains .

Propiedades

IUPAC Name |

4-methyl-2-(1H-1,2,4-triazol-5-yl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c1-4-5(8(14)15)2-9-6(12-4)7-10-3-11-13-7/h2-3H,1H3,(H,14,15)(H,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVCALKZMCNFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)C2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247418-14-9 | |

| Record name | 4-methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.